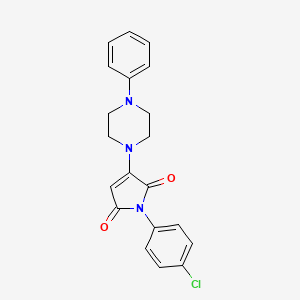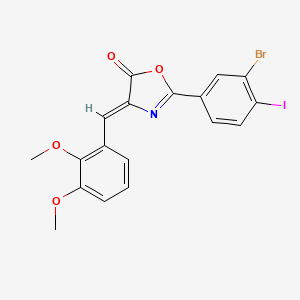![molecular formula C18H17N5S3 B11082581 7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082581.png)
7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound that features a unique combination of imidazole, thiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the compound .
Scientific Research Applications
Chemistry
In chemistry, 7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development and other therapeutic applications .
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Studies have shown that it may have activity against certain diseases, making it a potential candidate for further drug development and clinical trials .
Industry
In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of 7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature imidazole, thiazole, and pyrimidine rings. Examples include:
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- (1-methyl-1H-imidazol-4-yl)methanol
Uniqueness
What sets 7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H17N5S3 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
7-(1-methylimidazol-2-yl)sulfanyl-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H17N5S3/c1-3-7-13-20-15-14(16(21-13)26-17-19-10-11-22(17)2)25-18(24)23(15)12-8-5-4-6-9-12/h4-6,8-11H,3,7H2,1-2H3 |
InChI Key |
CQWQGGIQYCUSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SC3=NC=CN3C)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(4-methylphenyl)-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11082508.png)
![(5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11082522.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide](/img/structure/B11082529.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11082537.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1,3-benzoxazol-2-amine](/img/structure/B11082560.png)
![1,3,7-Trimethyl-8-[[2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-yl]sulfanyl]purine-2,6-dione](/img/structure/B11082570.png)

![ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11082579.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B11082592.png)

![N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B11082598.png)
![5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11082599.png)
![1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11082603.png)

